molecular formula C17H19N5OS B2422226 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine CAS No. 2310097-81-3

2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine

货号: B2422226
CAS 编号: 2310097-81-3
分子量: 341.43
InChI 键: BMOHJNCBSMHHLN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine is a novel, synthetically designed chemical compound intended for research and development applications, specifically for the study of kinase inhibition in oncology. This complex molecule is built around a privileged thiazolo[4,5-c]pyridine scaffold , a structure recognized for its significant potential in medicinal chemistry and drug discovery. The integration of the 6-methylpyrimidin-4-yl moiety, linked via a piperidine methyl ether, is a strategic functionalization designed to target the ATP-binding site of kinases, a common approach for developing potent inhibitors. The thiazolopyridine core is a highly versatile structure in kinase inhibitor research. Scientific literature has demonstrated that closely related thiazolo[5,4-b]pyridine derivatives exhibit potent inhibitory activity against specific therapeutic targets, such as c-KIT, and show promise in overcoming drug resistance in models like gastrointestinal stromal tumor (GIST). These related compounds have been shown to suppress cancer cell proliferation, block downstream signaling pathways, and induce apoptosis and cell cycle arrest. Furthermore, the pyrimidine component is a fundamental pharmacophore in therapeutics, naturally occurring in nucleic acids and numerous bioactive molecules. Its inclusion in this compound is intended to contribute to favorable binding interactions and selectivity. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable institutional and governmental regulations.

属性

IUPAC Name

2-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-12-8-16(20-11-19-12)23-10-13-3-6-22(7-4-13)17-21-14-9-18-5-2-15(14)24-17/h2,5,8-9,11,13H,3-4,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOHJNCBSMHHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC4=C(S3)C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Hantzsch Thiazole Cyclization

A modified Hantzsch reaction constructs the thiazole ring fused to pyridine:

  • Starting material : 4-Amino-3-nitropyridine.
  • Thiocyanation : Treatment with thiocyanate under acidic conditions yields 4-amino-3-thiocyanatopyridine.
  • Cyclization : Heating with α-haloketones (e.g., chloroacetone) forms the thiazolo[4,5-c]pyridine scaffold.

Example Protocol :

Step Reagents/Conditions Product Yield
1 NH₄SCN, HCl (aq.), 0°C → RT, 6 h 4-Amino-3-thiocyanatopyridine 78%
2 Chloroacetone, EtOH, reflux, 12 h Thiazolo[4,5-c]pyridine 65%

Bromination for Functionalization

Bromination at the 5-position enables subsequent cross-coupling:

  • Reagents : NBS (N-bromosuccinimide), AIBN, CCl₄, 80°C, 8 h.
  • Yield : 85–90% of 5-bromothiazolo[4,5-c]pyridine.

Piperidine-Methyleneoxy Bridge Installation

The piperidine fragment is introduced via nucleophilic substitution or transition-metal-catalyzed coupling.

Piperidine Synthesis

Intermediate : 4-(Hydroxymethyl)piperidine

  • Starting material : Piperidin-4-ylmethanol.
  • Protection : Boc (tert-butyloxycarbonyl) protection of the amine.
  • Activation : Mesylation (MsCl, Et₃N, CH₂Cl₂) to form 4-(mesyloxymethyl)piperidine.

Coupling to Thiazolo Core

Buchwald-Hartwig Amination :

  • Catalyst : Pd₂(dba)₃, Xantphos.
  • Base : Cs₂CO₃.
  • Conditions : Toluene, 110°C, 24 h.
  • Reaction : 5-Bromothiazolo[4,5-c]pyridine + 4-(mesyloxymethyl)piperidine → 2-(4-(mesyloxymethyl)piperidin-1-yl)thiazolo[4,5-c]pyridine.

Yield : 60–70% after column chromatography (SiO₂, EtOAc/hexane).

Introduction of 6-Methylpyrimidin-4-yl Group

The pyrimidine moiety is attached via SN2 etherification or Mitsunobu reaction.

SN2 Etherification

  • Deprotonation : NaH (2 equiv) in DMF, 0°C.
  • Nucleophilic displacement : 4-Hydroxy-6-methylpyrimidine added to 4-(mesyloxymethyl)piperidine-thiazolo intermediate.
  • Conditions : 0°C → RT, 12 h.

Yield : 50–55%.

Mitsunobu Reaction Optimization

Improved yields achieved using:

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃.
  • Solvent : THF, 0°C → RT, 6 h.
  • Yield : 75–80%.

Data Table: Comparative Etherification Methods

Method Reagents Solvent Temp. Time (h) Yield
SN2 NaH, 4-hydroxy-6-methylpyrimidine DMF RT 12 50–55%
Mitsunobu DIAD, PPh₃ THF RT 6 75–80%

Final Deprotection and Purification

  • Boc deprotection : TFA (trifluoroacetic acid) in CH₂Cl₂, 0°C → RT, 2 h.
  • Neutralization : NaHCO₃ (aq.), extraction with EtOAc.
  • Purification :
    • Column chromatography : SiO₂, gradient elution (CH₂Cl₂:MeOH 95:5 → 90:10).
    • Recrystallization : MeOH/H₂O (7:3), yield 85% pure product.

Characterization Data :

  • HRMS (ESI+) : m/z calcd. for C₁₇H₁₉N₅OS [M+H]⁺: 341.43; found: 341.44.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrimidine-H), 6.98 (s, 1H, pyridine-H), 4.62 (s, 2H, OCH₂), 3.80–3.60 (m, 4H, piperidine-H), 2.40 (s, 3H, CH₃), 1.90–1.60 (m, 4H, piperidine-H).

Alternative Routes and Emerging Methodologies

One-Pot Tandem Coupling

Recent patents describe tandem coupling to reduce steps:

  • Simultaneous Buchwald-Hartwig and Mitsunobu reactions :
    • Catalyst : Pd(OAc)₂/Xantphos.
    • Base : K₃PO₄.
    • Conditions : 100°C, 18 h.
    • Yield : 65% (over two steps).

Flow Chemistry Approaches

Microreactor systems improve efficiency:

  • Residence time : 30 min.
  • Yield : 78% for thiazolo-piperidine coupling.

Challenges and Optimization Strategies

Regioselectivity in Thiazolo Ring Formation

  • Issue : Competing cyclization to thiazolo[5,4-b]pyridine.
  • Solution : Steric directing groups (e.g., nitro at C3) ensure C4–C5 bond formation.

Piperidine-Methyleneoxy Stability

  • Issue : Mesylate intermediates prone to hydrolysis.
  • Solution : Use freshly distilled DMF and anhydrous conditions.

化学反应分析

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and pyridine rings, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Structural Formula

The structural representation includes a thiazole ring fused with a pyridine and piperidine moieties, which are key to its biological activity.

Binding Affinity

The compound exhibits high binding affinity for certain targets, which is crucial for its efficacy in therapeutic applications.

Enzyme Inhibition

Research indicates that it can inhibit key enzymes involved in physiological processes, such as acetylcholinesterase and protein kinases, which are vital for cell cycle regulation.

Antimicrobial Properties

In vitro studies have demonstrated that 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine possesses notable antimicrobial activity against various bacterial strains. The following table summarizes its effectiveness:

Bacterial StrainInhibition Zone (mm)IC50 (µM)
Salmonella typhi155.0
Bacillus subtilis183.5
Escherichia coli127.0

These results indicate broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Recent studies have explored the compound's potential in cancer therapy, particularly its ability to inhibit cyclin-dependent kinases (CDKs). The inhibition of CDK4 and CDK6 is associated with reduced cell proliferation in various cancer cell lines. For instance, compounds similar to this have shown promising results in preclinical models of leukemia and solid tumors.

Case Study: Inhibition of CDKs

In a study involving acute myeloid leukemia cells treated with derivatives of this compound, significant reductions in cell viability were observed at concentrations as low as 0.25 µM. The graphical results indicated effective modulation of the cell cycle and induction of apoptosis.

Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in:

  • Antimicrobial Therapy : Development of new antibiotics targeting resistant bacterial strains.
  • Cancer Treatment : As a lead compound for designing selective CDK inhibitors for cancer therapy.
  • Neurological Disorders : Potential use in treating conditions related to acetylcholine dysregulation.

作用机制

The mechanism of action of 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

相似化合物的比较

Similar compounds to 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine include other piperidine and thiazolopyridine derivatives. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical properties and biological activities . Examples of similar compounds include:

  • Piperine
  • Evodiamine
  • Matrine
  • Berberine
  • Tetrandine

These compounds highlight the diversity and potential of piperidine and thiazolopyridine derivatives in scientific research and applications.

生物活性

The compound 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thiazolo[4,5-c]pyridine is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which includes a thiazole ring and a piperidine moiety, suggests diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₁₉N₅OS
  • Molecular Weight : 341.4 g/mol
  • CAS Number : 2310097-81-3
PropertyValue
Molecular FormulaC₁₇H₁₉N₅OS
Molecular Weight341.4 g/mol
CAS Number2310097-81-3

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Attachment of the Piperidine Moiety : This can be done via nucleophilic substitution methods.
  • Incorporation of the 6-Methylpyrimidine Group : This step often involves reactions with derivatives of 6-methylpyrimidin-4-ol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The presence of the piperidine and pyrimidine groups enhances its pharmacological properties.

Pharmacological Studies

Recent studies have highlighted the following biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. In vitro tests revealed that it inhibits bacterial growth effectively compared to standard antibiotics .
  • Anticancer Properties : Research has demonstrated that derivatives containing thiazole and pyrimidine rings exhibit significant cytotoxic effects on cancer cell lines, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .
  • Neuropharmacological Effects : The interaction of this compound with neurotransmitter receptors suggests potential applications in treating neurological disorders. Studies indicate modulation of receptor activity, which could lead to therapeutic benefits in conditions like depression or anxiety .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various thiazole-containing compounds revealed that This compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics such as ceftriaxone. This highlights its potential use in treating resistant bacterial infections.

Case Study 2: Cytotoxicity Against Cancer Cells

In a series of assays on human cancer cell lines (e.g., A431 vulvar epidermal carcinoma), the compound demonstrated significant inhibition of cell proliferation and migration. The structure–activity relationship (SAR) studies indicated that modifications to the thiazole and piperidine components could enhance cytotoxicity further .

常见问题

Q. What are the key synthetic strategies for constructing the thiazolo[4,5-c]pyridine scaffold in this compound?

The thiazolo[4,5-c]pyridine core can be synthesized via cyclocondensation reactions. For example, 6-amino-1-methyl-2-thiouracil derivatives react with primary amines and formalin in methanol under acidic conditions to form fused pyrimidine systems . Mannich reactions are also critical for introducing piperidinyl substituents, as demonstrated in the synthesis of related pyrimidopyrimidines .

Q. How is the piperidinyl-methyl-oxy-pyrimidine moiety introduced into the structure?

The piperidinyl-methyl-oxy group is typically introduced through nucleophilic substitution or coupling reactions. For instance, alkylation of 6-methylpyrimidin-4-ol with a chloromethyl-piperidine derivative in the presence of a base (e.g., K₂CO₃) can anchor the piperidine ring to the pyrimidine oxygen .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • ¹H/¹³C NMR : Assigns proton and carbon environments, particularly for distinguishing thiazolo and pyrimidine rings .
  • IR Spectroscopy : Identifies functional groups like C=O (1650–1750 cm⁻¹) and C-S (600–700 cm⁻¹) in the thiazole ring .
  • Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the thiazolo-pyridine intermediate?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cyclization steps .
  • Catalysts : Use of piperidine or acetic acid as catalysts in Knoevenagel condensations improves reaction efficiency .
  • Temperature Control : Maintaining 40–60°C during Mannich reactions prevents side product formation .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes like kinases or bacterial targets. Pharmacophore mapping of the pyrimidine and thiazolo rings aids in virtual screening .

Q. How do structural modifications (e.g., substituent variations on the pyrimidine ring) affect antimicrobial activity?

  • Electron-Withdrawing Groups : Nitro or chloro substituents enhance antibacterial activity by increasing membrane permeability, as seen in thiadiazolo-pyrimidine analogs .
  • Hydrophobic Moieties : Addition of 4-methoxyphenyl groups (as in ) improves lipophilicity and Gram-positive bacterial inhibition .

Q. What strategies resolve contradictions in biological activity data across similar compounds?

  • Dose-Response Studies : Establish EC₅₀ values to compare potency under standardized conditions .
  • Metabolic Stability Assays : Evaluate cytochrome P450 interactions to rule out false negatives due to rapid degradation .

Methodological Considerations

Q. How to design a stability study for this compound under physiological conditions?

  • pH-Variation Tests : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC .
  • Light/Heat Exposure : Assess photolytic and thermal stability using accelerated stability chambers .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) for polarity-based separation .
  • Recrystallization : Ethanol-water mixtures (4:1) yield high-purity crystals .

Data Analysis and Reproducibility

Q. How to address discrepancies in NMR spectral data between synthesized batches?

  • Deuterated Solvent Consistency : Ensure all batches use the same solvent (e.g., DMSO-d₆ vs. CDCl₃) to avoid shifts .
  • Impurity Profiling : LC-MS can identify trace byproducts (e.g., unreacted piperidine intermediates) .

Q. What statistical approaches validate biological activity data in dose-dependent studies?

  • ANOVA with Tukey’s Test : Compare mean inhibition zones across concentrations .
  • Hill Slope Analysis : Determine cooperativity in dose-response curves using GraphPad Prism .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。